Phosphohistidine

Phosphoproteomics Cellular Signaling Quantitative 31P NMR

Phosphohistidine's acid-labile P-N bond (t1/2 ≈20 s in 1 M HCl) renders it incompatible with standard phosphoproteomic workflows, causing systematic false negatives in histidine phosphorylation studies. This compound provides the authentic reference standard to overcome this barrier. • Use as isomer-specific calibration standard for anti-1-pHis [SC1-1] and anti-3-pHis [SC44-8] immunoassays. • Employ as quantitative 31P NMR & HPLC reference for absolute pHis quantitation (µmol/g protein). • Validate histidine kinase/phosphatase enzymatic activity with native substrate-product pair.

Molecular Formula C6H10N3O5P
Molecular Weight 235.13 g/mol
CAS No. 4936-08-7
Cat. No. B1677714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphohistidine
CAS4936-08-7
Synonyms1-phosphohistidine
1-phosphono-L-histidine
3-phosphohistidine
phosphohistidine
Molecular FormulaC6H10N3O5P
Molecular Weight235.13 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O
InChIInChI=1S/C6H10N3O5P/c10-6(11)5(9-15(12,13)14)1-4-2-7-3-8-4/h2-3,5H,1H2,(H,7,8)(H,10,11)(H3,9,12,13,14)/t5-/m0/s1
InChIKeyFDIKHVQUPVCJFA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phosphohistidine: Acid-Labile Phosphorylation Intermediate


Phosphohistidine (CAS 4936-08-7) is a post-translationally modified amino acid derivative in which a phosphoryl group is covalently attached to the nitrogen atom of a histidine imidazole ring [1]. It exists as two distinct regioisomers, 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis), phosphorylated at the N1 or N3 position respectively [2]. Unlike the well-studied O-phosphoamino acids phosphoserine, phosphothreonine, and phosphotyrosine, phosphohistidine forms an acid-labile phosphoramidate (P–N) bond that is unstable under the acidic conditions typically used in standard phosphoproteomics workflows [1][3]. This chemical instability necessitates specialized handling, detection, and analysis methodologies, making phosphohistidine a critical and differentiated research tool for investigators studying histidine phosphorylation-dependent signaling pathways in both prokaryotic and eukaryotic systems.

1 Targets acid-labile phosphoramidate (P–N) bond studies
2 Supports isomer-specific investigation (1-pHis vs 3-pHis)
3 Compatible with pH-neutral 31P NMR and HPLC analysis

Why Standard Phosphoamino Acids Cannot Replace Phosphohistidine


Procurement of phosphohistidine over its more common O-phosphoamino acid counterparts (phosphoserine, phosphothreonine, phosphotyrosine) is dictated by fundamentally distinct chemistry and biology. Phosphohistidine possesses a thermodynamically high-energy, acid-labile phosphoramidate (P–N) bond, which is incompatible with the acidic buffers and workflows standard for detecting O-phosphoamino acids (P–O bonds) [1]. Consequently, routine phosphoproteomic methods fail to capture histidine phosphorylation events, which have been quantitatively shown to constitute a significant fraction (up to 6% in eukaryotes, or roughly one-third the abundance of pSer/pThr combined) of the total cellular phosphoproteome [2][3]. Furthermore, the existence of two distinct regioisomers (1-pHis and 3-pHis) with differential stability and biological roles requires isomer-specific research tools [4]. A generic substitute lacking this specific chemical instability, isomer identity, and unique biological abundance would yield false negatives and fail to interrogate this critical, yet historically understudied, post-translational modification.

Acid-labile P–N bond
Acid-stable P–O bond
Standard acidic workflows degrade pHis, causing false negatives
Two regioisomers (1-pHis, 3-pHis)
Single species (pSer/pThr/pTyr)
Generic substitutes cannot resolve isomer-specific biology
Reported high cellular abundance
Lower apparent abundance by MS
Systematic underestimation without specialized reagents; substitution undermines quantitative accuracy

Quantitative Evidence for Phosphohistidine Utility


Cellular Abundance vs. Phosphotyrosine

Phosphohistidine is present at significantly higher basal levels in mammalian cells than phosphotyrosine, a fact obscured by standard phosphoproteomic workflows due to its acid lability. Quantitative 31P NMR analysis of human bronchial epithelial cell (16HBE14o-) lysates, using a protocol optimized to preserve the acid-labile phosphoramidate bond, revealed that phosphohistidine is approximately 15 to 20 times more abundant than phosphotyrosine [1][2]. This directly contrasts with the perception derived from conventional mass spectrometry-based studies, which routinely fail to detect it. This high abundance underscores its potential biological significance and the critical need for specialized reagents to study it.

Cellular Abundance
Head-to-head
~1.8 fmol/cell (pHis) vs ~0.09–0.12 fmol/cell (pTyr)
Reported ~15–20 fold higher basal abundance vs. pTyr in mammalian cells
Requires pH-neutral lysis to prevent hydrolysis
Phosphoproteomics Cellular Signaling Quantitative 31P NMR

Acid Stability of 1-pHis vs. 3-pHis

The two regioisomers of phosphohistidine exhibit distinct chemical stabilities, a critical differentiation for experimental design and interpretation. In 1 M HCl, the half-life (t1/2) of 1-phosphohistidine (Nδ1-pHis) is 18 seconds, whereas the half-life of 3-phosphohistidine (Nε2-pHis) is 25 seconds [1]. This nearly 40% difference in stability under acidic conditions dictates that experimental protocols must be tailored to the specific isomer of interest, and that any analytical method involving acidic steps will differentially degrade the two forms, potentially skewing quantitative results if not accounted for.

Isomer Acid Stability
Head-to-head
t1/2 18 s (1-pHis) vs 25 s (3-pHis) in 1 M HCl
3-pHis shows 1.4-fold higher acid stability
Differential stability demands isomer-specific handling
Chemical Stability Phosphoramidate Hydrolysis Assay Development

Isomer-Specific HPLC Separation

Phosphohistidine isomers can be resolved and differentiated from other common phosphoamino acids via a specific isocratic HPLC method. Using a polymer-based reverse-phase column with orthophthalaldehyde (OPA) derivatization, baseline resolution is achieved for 1-phosphohistidine, phosphoserine, 3-phosphohistidine, phosphotyrosine, and phosphothreonine in a single 15-minute run [1]. The elution order (1-pHis, pSer, 3-pHis, pTyr, pThr) demonstrates that phosphohistidine isomers possess unique retention characteristics that are distinct from O-phosphoamino acids, enabling their specific detection and quantification when appropriate standards are available.

HPLC Separation
Head-to-head
Baseline resolution: 1-pHis, pSer, 3-pHis, pTyr, pThr
Enables isomer-specific quantification in biological samples
Isocratic OPA derivatization on polymer-based column
Analytical Chemistry HPLC Phosphoamino Acid Analysis

Isomer-Specific Antibody Validation

Commercially available monoclonal antibodies, such as clone SC1-1 (for 1-pHis) and clone SC44-8 (for 3-pHis), have been rigorously validated for isomer-specific detection . Clone SC1-1 demonstrates high specificity for 1-phosphohistidine and does not exhibit cross-reactivity with phosphotyrosine (pTyr) or the 3-pHis isomer . This level of specificity is crucial for differentiating the biological roles of the two pHis isomers. Conversely, pan-pHis antibodies like clone SC50-3 or ABS1670, which can detect multiple pHis forms or show minimal cross-reactivity with other phosphoamino acids, provide a broader detection tool .

Antibody Specificity
Data to verify
Anti-1-pHis (SC1-1) shows no cross-reactivity with pTyr or 3-pHis
May support isomer-specific detection, pending independent validation
Validated by dot blot/ELISA; independent replication recommended
Immunoassay Antibody Specificity Western Blot

PHPT1 Phosphatase Inhibitor Screening

Phosphohistidine is the specific substrate for the eukaryotic phosphatase PHPT1 (14-kDa phosphohistidine phosphatase). Inhibitor screens against PHPT1 have identified the first covalent inhibitors of this enzyme class, demonstrating its tractability as a drug target. A screen of ~4000 compounds using a fluorogenic PHPT1 assay identified norstictic acid as a potent inhibitor with an IC50 value of 7.9 ± 0.8 μM [1]. This inhibition is time-dependent and covalent, with kinetic parameters KI = 90 ± 20 μM and kinact = 1.7 ± 0.1 min⁻¹ [1]. Furthermore, high-throughput compatible spectrophotometric assays have been developed that couple PHPT1 activity to NADH oxidation, enabling rapid screening for modulators of histidine phosphorylation [2].

PHPT1 Inhibition
Reported
IC50 = 7.9 ± 0.8 μM (norstictic acid)
Demonstrates phosphohistidine-pathway tractability
Covalent inhibitor, KI = 90 ± 20 μM
Enzymology Inhibitor Screening Drug Discovery

Optimal Application Scenarios


Isomer-Specific Immunoassay Development

Researchers developing or validating immunoassays for histidine phosphorylation must use pure phosphohistidine isomers as positive controls and calibration standards. The validated specificity of antibodies like anti-1-pHis [SC1-1] and anti-3-pHis [SC44-8] demonstrates the need for isomerically pure phosphohistidine (1-pHis or 3-pHis) to confirm assay selectivity and to establish standard curves for quantifying pHis levels in cell lysates and tissue samples, as demonstrated in numerous applications [1].

Calibration Standards for 31P NMR and HPLC

The quantitative 31P NMR and HPLC methods used to establish the high cellular abundance of phosphohistidine and resolve its isomers require authentic, pure phosphohistidine standards [2][3]. Procurement of these compounds is mandatory for laboratories aiming to replicate these methods or develop their own quantitative assays for histidine phosphorylation. Using a phosphohistidine standard allows for absolute quantitation (e.g., in µmol/g protein or fmol/cell) and ensures the correct identification of pHis peaks in complex biological spectra and chromatograms.

Enzymatic Assays for Histidine Kinases/Phosphatases

Phosphohistidine is the native substrate and product of histidine kinases and phosphatases, respectively. Its procurement is essential for developing and validating *in vitro* enzymatic assays for these enzymes. For example, pure phosphohistidine can be used to confirm the activity of a phosphatase like PHPT1 or as a product standard in a coupled kinase assay. The identification of PHPT1 inhibitors with an IC50 of 7.9 µM underscores the value of these assays in drug discovery [4]. Furthermore, high-throughput screening methods for histidine kinase inhibitors rely on a continuous cycle of phosphorylation/dephosphorylation, for which phosphohistidine is the central intermediate [5].

Sample Preparation Stability Optimization

The extreme acid lability of phosphohistidine (t1/2 of 18-25 seconds in 1 M HCl) necessitates rigorous optimization of cell lysis, protein extraction, and sample preparation protocols [6]. Researchers can use pure phosphohistidine to spike into samples and quantitatively evaluate analyte recovery under various pH, temperature, and buffer conditions. This allows for the empirical development of 'pHis-friendly' workflows that minimize hydrolytic loss, a critical step for any study aiming to accurately measure histidine phosphorylation in biological systems.

Application
Selection Property
Validation Focus
Isomer-Specific Immunoassay
Isomer-pure phosphohistidine standard
Antibody selectivity & calibration curves
31P NMR & HPLC Calibration
Authentic pHis reference material
Peak assignment & absolute quantification
Histidine Kinase/Phosphatase Assays
Native substrate/product for enzymatic studies
Activity confirmation & inhibitor screening
Sample Preparation Optimization
Acid-lability benchmark
Recovery rate under varied pH/temperature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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